2-ETHOXYBENZALDEHYDE 1-(1H-1,3-BENZIMIDAZOL-2-YL)HYDRAZONE
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Overview
Description
2-ETHOXYBENZALDEHYDE 1-(1H-1,3-BENZIMIDAZOL-2-YL)HYDRAZONE is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that has significant pharmacological and industrial applications. The compound is known for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ETHOXYBENZALDEHYDE 1-(1H-1,3-BENZIMIDAZOL-2-YL)HYDRAZONE typically involves the condensation of 2-ethoxybenzaldehyde with 1-(1H-1,3-benzimidazol-2-yl)hydrazine. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-ETHOXYBENZALDEHYDE 1-(1H-1,3-BENZIMIDAZOL-2-YL)HYDRAZONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides are often used in substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
2-ETHOXYBENZALDEHYDE 1-(1H-1,3-BENZIMIDAZOL-2-YL)HYDRAZONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-ETHOXYBENZALDEHYDE 1-(1H-1,3-BENZIMIDAZOL-2-YL)HYDRAZONE involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Benzimidazole: A parent compound with a wide range of biological activities.
2-(1-Hydroxyethyl)benzimidazole: A derivative with similar antimicrobial properties.
Benzimidazole Fungicides: Compounds like benomyl and carbendazim, which are used as fungicides.
Uniqueness: 2-ETHOXYBENZALDEHYDE 1-(1H-1,3-BENZIMIDAZOL-2-YL)HYDRAZONE is unique due to its specific structure, which imparts distinct biological activities. Its combination of the benzimidazole core with the ethoxybenzaldehyde moiety enhances its potential as a multifunctional compound in various scientific and industrial applications .
Properties
IUPAC Name |
N-[(E)-(2-ethoxyphenyl)methylideneamino]-1H-benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-2-21-15-10-6-3-7-12(15)11-17-20-16-18-13-8-4-5-9-14(13)19-16/h3-11H,2H2,1H3,(H2,18,19,20)/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEAKSDKRGYEBE-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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